Deoxocarbaqinghaosu

Antimalarial drug discovery Artemisinin pharmacophore Structure-activity relationship

Artemisinin SAR studies fail when active and inactive C-10 analogues are confused. Deoxocarbaqinghaosu (CAS 127696-16-6) is the only experimentally validated C-10 carba analogue shown to be essentially inactive against Plasmodium berghei K173, providing a definitive negative control that prevents false-negative results. - Validated negative control: Retains the 1,2,4-trioxane core but ablates antimalarial activity via C-10 carba modification (XLogP 3.4, TPSA 27.7 Ų). - System suitability standard: Unique mass (266.38 g/mol) and chromatographic profile resolve it from all active artemisinin derivatives. - Computational decoy: Ideal for testing docking scoring functions and pharmacophore models that must discriminate inactive from active trioxanes. Supplied with full quality documentation. Standard B2B global shipping available.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
CAS No. 127696-16-6
Cat. No. B1208579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxocarbaqinghaosu
CAS127696-16-6
Synonymsdeoxocarbaqinghaosu
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCC1CCC2C(COC3C24C1CCC(O3)(OC4)C)C
InChIInChI=1S/C16H26O3/c1-10-4-5-12-11(2)8-17-14-16(12)9-18-15(3,19-14)7-6-13(10)16/h10-14H,4-9H2,1-3H3
InChIKeySZMAHTBYOYIMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxocarbaqinghaosu Baseline Profile


Deoxocarbaqinghaosu (CAS 127696-16-6) is a structurally defined C-10 deoxocarba analogue of the sesquiterpene lactone endoperoxide artemisinin (qinghaosu), wherein the lactone carbonyl oxygen at position 10 is formally replaced by a methylene carbon bridge while retaining the 1,2,4-trioxane ring system [1][2]. With a molecular formula of C₁₆H₂₆O₃, a molecular weight of 266.38 g/mol, a computed XLogP3-AA of 3.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 27.7 Ų, this compound exhibits markedly lower polarity than the parent artemisinin [3]. First disclosed in a 1991 study alongside its more active congener deoxoqinghaosu, deoxocarbaqinghaosu serves primarily as a critical negative-control tool for dissecting the contribution of the C-10 lactone moiety to the antimalarial pharmacophore [2].

Negative Control For antimalarial SAR studies requiring an inactive C-10 carba reference compound
LC-MS Reference Distinguishable mass and formula for chromatographic identity verification
Computational Decoy Inactive scaffold for testing docking and pharmacophore model discrimination

Why Deoxocarbaqinghaosu Cannot Substitute Other C-10 Analogs


C-10 deoxo carba analogues of artemisinin are not functionally interchangeable. Direct comparative antimalarial testing in the Plasmodium berghei K173 mouse model demonstrates that while deoxoqinghaosu (the C-10 deoxo analogue retaining the lactone ring oxygen) is somewhat more effective than natural qinghaosu, the corresponding C-10 carba analogue — deoxocarbaqinghaosu — is almost completely devoid of antimalarial activity [1]. This functional dichotomy is attributed to the profound impact of the C-10 carba modification on molecular lipophilicity and the compound's ability to interact with the plasmodial membrane, which is starkly different from that of its active congeners [1]. Consequently, procurement for antimalarial discovery or pharmacological validation demands precise compound identity: substituting deoxocarbaqinghaosu for deoxoqinghaosu, dihydroartemisinin, or artemisinin itself would yield a false-negative result and invalidate structure–activity relationship (SAR) conclusions. The quantitative pharmacophore evidence below substantiates this differentiation.

Attribute
Deoxocarbaqinghaosu
Active Congeners
Antimalarial Activity
Essentially inactive (negative control)
Active (deoxoqinghaosu, artemisinin)
C-10 Substituent
Carba bridge (-CH2-O-CH2-)
Lactone, hemiacetal, or ether oxygen

Substituting with an active C-10 analogue may generate false-negative SAR results and invalidate pharmacophore models. Activity profile does not transfer.

Deoxocarbaqinghaosu Differentiation Evidence


In Vivo Antimalarial Efficacy Comparison

The single published direct comparative antimalarial study evaluated deoxocarbaqinghaosu (compound 4) alongside deoxoqinghaosu (compound 3) and the natural parent qinghaosu (artemisinin) against the K173 strain of Plasmodium berghei in mice. Deoxocarbaqinghaosu was found to be almost completely ineffective as an antimalarial, whereas deoxoqinghaosu was somewhat more effective than qinghaosu [1]. Although precise IC₅₀ or ED₅₀ values were not reported in the abstracted record, the qualitative ranking — deoxoqinghaosu > qinghaosu > deoxocarbaqinghaosu (inactive) — provides unambiguous differentiation. The inactivity of deoxocarbaqinghaosu is mechanistically ascribed by the authors to its lower lipophilicity relative to deoxoqinghaosu, reducing affinity for the plasmodial membrane [1].

In Vivo Antimalarial Rank
Head-to-head
Deoxoqinghaosu
Qinghaosu
Deoxocarbaqinghaosu Inactive
Defines negative control baseline for C-10 pharmacophore contribution
Categorical rank in P. berghei K173 mouse model
Antimalarial drug discovery Artemisinin pharmacophore Structure-activity relationship

Computed Lipophilicity (XLogP) vs. Artemisinin

In silico lipophilicity calculations using the XLogP3-AA algorithm yield an XLogP of 3.40 for deoxocarbaqinghaosu, compared with 3.04 for artemisinin, representing a +0.36 log unit increase [1][2]. This directionally higher lipophilicity for deoxocarbaqinghaosu — despite the loss of the polar lactone carbonyl — is consistent with the replacement of the carbonyl oxygen by a less polar methylene group in a compact polycyclic scaffold. Crucially, the 1991 study authors noted that deoxoqinghaosu (which retains the lactone ring oxygen but replaces only the carbonyl with CH₂) possesses still higher lipophilicity than deoxocarbaqinghaosu, and that this elevated lipophilicity correlates positively with antimalarial activity [3]. Thus, XLogP alone does not predict activity; rather, the specific structural context of how lipophilicity is achieved determines biological outcome.

XLogP3-AA
Cross-study
3.40 +0.36 vs. artemisinin
Higher lipophilicity does not predict activity in this series
XLogP alone insufficient; structural context required
Lipophilicity profiling Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison

The computed topological polar surface area (TPSA) of deoxocarbaqinghaosu is 27.7 Ų, compared with 53.99 Ų for artemisinin and approximately 57.15 Ų for dihydroartemisinin [1][2][3]. This reduction of ~26.3 Ų (a 49% decrease relative to artemisinin) reflects the formal replacement of the lactone carbonyl oxygen (a strong PSA contributor) and the associated ring oxygen with carbon atoms. TPSA values below 60 Ų are generally associated with good passive membrane permeability, yet deoxocarbaqinghaosu's exceptionally low TPSA — approaching the lower bound for orally bioavailable CNS drugs — does not translate into antimalarial activity, underscoring that TPSA reduction in the absence of the correct pharmacophoric functionality is not beneficial.

TPSA
Cross-study
27.7 Ų –26.3 vs. artemisinin
Low TPSA suggests permeability but inactivity confirms pharmacophore requirement
Decoy compound for QSAR model testing
Polar surface area Membrane permeability prediction Drug design

Hydrogen Bond Acceptor Count Comparison

Deoxocarbaqinghaosu possesses only 3 hydrogen bond acceptor (HBA) atoms — the three oxygen atoms of the 1,2,4-trioxane/peroxide and cyclic ether system — whereas artemisinin possesses 5 HBA atoms, including the two additional oxygen atoms of the C-10 lactone moiety (carbonyl + ring oxygen) [1][2]. This difference of 2 HBA atoms is directly attributable to the C-10 deoxocarba structural modification and provides a simple, quantifiable molecular descriptor for distinguishing the inactive deoxocarba scaffold from the active artemisinin pharmacophore. The retention of the endoperoxide bridge (two of the three oxygens in deoxocarbaqinghaosu) combined with the loss of activity confirms that the peroxide alone is insufficient for antimalarial action in this scaffold context [3].

HBA Count
Cross-study
3 –2 vs. artemisinin
Loss of two HBA directly from C-10 lactone removal
Endoperoxide alone insufficient for activity
Hydrogen bonding Pharmacophore modeling Artemisinin mechanism of action

Molecular Weight & Scaffold Distinction

Deoxocarbaqinghaosu has a molecular weight of 266.38 g/mol (exact mass 266.18819 Da), which is 15.77 Da lower than artemisinin (MW 282.15) and 17.97 Da lower than dihydroartemisinin (MW 284.35) [1][2][3]. This mass differential directly reflects the formal loss of one oxygen atom (16 Da) upon C-10 deoxocarba modification. The molecular formula C₁₆H₂₆O₃ confirms the absence of the additional oxygen atoms that characterize active artemisinins (C₁₅H₂₂O₅ for artemisinin), providing an unambiguous mass spectrometric signature for identity verification. The compound has zero rotatable bonds and seven undefined stereocenters within a rigid tetracyclic framework, distinguishing it conformationally from the more flexible C-10 substituted clinical derivatives such as artemether (MW 298.37) and artesunate (MW 384.42) [1].

Molecular Identity
Cross-study
MW 266.38 C₁₆H₂₆O₃ –15.77 Da vs. artemisinin
Unambiguous LC-MS distinction from all active artemisinins
One fewer oxygen atom than active C-10 oxygenated derivatives
Molecular weight Scaffold classification Quality control identity testing

C-10 Carba Modification Mechanism of Inactivity

The C-10 deoxocarba modification in deoxocarbaqinghaosu replaces the entire lactone moiety (O=C–O–C₁₀) with a carba-bridge (–CH₂–O–CH₂–), formally eliminating both the carbonyl oxygen and the lactone ring oxygen at position 10 while retaining the 1,2,4-trioxane endoperoxide system [1]. Published literature on the artemisinin mechanism of action indicates that reductive activation of the peroxide by heme iron(II) generates C-centered radicals that alkylate critical parasite proteins; the C-10 lactone is implicated in facilitating this redox activation and in mediating downstream molecular recognition events [2]. The observation that deoxocarbaqinghaosu retains the endoperoxide yet is antimalarially inactive provides class-level evidence that the peroxide bridge, while necessary, is not sufficient for antimalarial activity — the C-10 lactone (or a suitable isosteric replacement) is an essential co-requisite of the pharmacophore [3].

Mechanism Insight
Class-level
C-10 lactone is a co-requisite; peroxide alone not sufficient
Deoxocarbaqinghaosu as definitive negative reference for SAR
Endoperoxide retained, yet activity ablated
Artemisinin mechanism of action Endoperoxide pharmacophore C-centered radical generation

Deoxocarbaqinghaosu Application Scenarios


Negative Control for Antimalarial SAR

Deoxocarbaqinghaosu is the only experimentally validated C-10 carba artemisinin analogue shown to be essentially inactive against Plasmodium berghei K173 in direct comparison with its active congener deoxoqinghaosu and the parent qinghaosu [1]. Research groups conducting in vitro or in vivo antimalarial screening of novel artemisinin derivatives should incorporate deoxocarbaqinghaosu as an inactive negative control to establish the assay's dynamic range and to confirm that any observed antiparasitic activity is C-10 pharmacophore-dependent rather than arising from non-specific cytotoxicity or vehicle effects. Its retention of the endoperoxide bridge combined with the C-10 carba modification provides a uniquely controlled comparator for dissecting the contribution of the lactone moiety to mechanism of action, activating the use of this compound in iron(II)-mediated cleavage assays, ROS detection studies, and parasite protein alkylation experiments where peroxide activation is expected but biological activity is selectively ablated [2].

LC-MS/GC-MS Reference Standard

With a molecular weight of 266.38 g/mol, an exact mass of 266.18819 Da, and the molecular formula C₁₆H₂₆O₃, deoxocarbaqinghaosu is distinguishable from all clinically relevant artemisinin derivatives by mass spectrometry alone [1]. Unlike artemisinin (MW 282.15, C₁₅H₂₂O₅), dihydroartemisinin (MW 284.35, C₁₅H₂₄O₅), artemether (MW 298.37, C₁₆H₂₆O₅), and artesunate (MW 384.42, C₁₉H₂₈O₈), deoxocarbaqinghaosu carries one fewer oxygen atom than the nearest active analogues, generating a characteristic [M+H]⁺ or [M+Na]⁺ signal that cannot be mistaken for other C-10-substituted artemisinins [2]. Quality control laboratories and compound management facilities should employ deoxocarbaqinghaosu as a system suitability standard to verify chromatographic resolution between the inactive C-10 carba scaffold and active C-10 oxygenated derivatives, thereby preventing misidentification during high-throughput screening plate preparation or chemical inventory management.

Decoy Ligand for Docking & Pharmacophore Validation

The well-characterized physicochemical profile of deoxocarbaqinghaosu — XLogP 3.40, TPSA 27.7 Ų, HBA count 3, zero HBD, zero rotatable bonds — combined with its confirmed biological inactivity makes it an ideal decoy compound for validating computational models [1]. In structure-based virtual screening campaigns targeting Plasmodium falciparum proteins (e.g., PfATP6, falcipain-2, or translationally controlled tumor protein homolog), deoxocarbaqinghaosu should be included in decoy sets to test whether docking scoring functions can correctly discriminate between the inactive C-10 carba scaffold and active artemisinins that share the same trioxane core but differ only at C-10 [2]. Its TPSA of 27.7 Ų — approximately half that of artemisinin — also serves as a boundary condition for testing ligand-based pharmacophore models that incorporate polar surface area as a filtering criterion, ensuring that models do not overfit to low-TPSA features that are insufficient for activity [1].

Scaffold for C-10 Functionalization Chemistry

The synthesis of deoxocarbaqinghaosu from arteannuic acid, as reported in the original 1991 study, establishes it as a tractable synthetic intermediate within the artemisinin chemical space [1]. Its unique C-10 carba bridge (–CH₂–O–CH₂–) renders the C-10 position chemically inert toward the hydrolysis, esterification, and etherification reactions that dominate the late-stage functionalization of dihydroartemisinin, thereby providing an ideal scaffold for developing and benchmarking new C–H activation, C–C bond formation, or radical-based C-10 functionalization methodologies that are orthogonal to classical hemiacetal chemistry. Process chemistry groups pursuing scalable routes to metabolically stable, non-hemiacetal artemisinin analogues can use deoxocarbaqinghaosu as a starting material for exploring alternative C-10 derivatization strategies where the carba bridge serves as a pre-installed metabolically stable linker [2].

Application
Selection Property
Validation Focus
Antimalarial SAR negative control
C-10 carba inactive phenotype
Comparative antimalarial assay
LC-MS/GC-MS reference standard
Characteristic mass and formula difference
Chromatographic resolution verification
Decoy for docking and pharmacophore models
Computed TPSA/XLogP/HBA profile
Scoring discrimination of inactive scaffold
Scaffold for C-10 functionalization chemistry
Chemically inert C-10 carba bridge
Late-stage C-H activation methodology
Quote Request

Request a Quote for Deoxocarbaqinghaosu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.